1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone]
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Overview
Description
1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] typically involves the reaction of 1,2-cyclohexanedione with 4-fluorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for 1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone to the corresponding amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products
The major products formed from these reactions include oximes, amines, and various substituted hydrazones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and other complex molecules.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can then participate in catalytic or inhibitory processes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Cyclohexanedione (4-chlorophenyl)hydrazone
- 1,2-Cyclohexanedione (4-bromophenyl)hydrazone
- 1,2-Cyclohexanedione (4-nitrophenyl)hydrazone
Uniqueness
1,2-cyclohexanedione 1-[(4-fluorophenyl)hydrazone] is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity. The electron-withdrawing nature of fluorine can enhance the compound’s ability to form stable complexes and increase its potential as a pharmaceutical agent .
Properties
Molecular Formula |
C12H13FN2O |
---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
(2Z)-2-[(4-fluorophenyl)hydrazinylidene]cyclohexan-1-one |
InChI |
InChI=1S/C12H13FN2O/c13-9-5-7-10(8-6-9)14-15-11-3-1-2-4-12(11)16/h5-8,14H,1-4H2/b15-11- |
InChI Key |
PQLGJYWEBWNBLE-PTNGSMBKSA-N |
SMILES |
C1CCC(=O)C(=NNC2=CC=C(C=C2)F)C1 |
Isomeric SMILES |
C1CCC(=O)/C(=N\NC2=CC=C(C=C2)F)/C1 |
Canonical SMILES |
C1CCC(=O)C(=NNC2=CC=C(C=C2)F)C1 |
Origin of Product |
United States |
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